molecular formula C20H21ClFN2O4P B11396978 Diethyl [2-(4-chlorophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Diethyl [2-(4-chlorophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Cat. No.: B11396978
M. Wt: 438.8 g/mol
InChI Key: AFGLTXSYVLZWBU-UHFFFAOYSA-N
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Description

Diethyl [2-(4-chlorophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a phosphonate group, an oxazole ring, and substituted phenyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [2-(4-chlorophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Phosphonate Group Addition: The final step involves the addition of the diethyl phosphonate group, which can be carried out using reagents such as diethyl phosphite in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(4-chlorophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction may lead to the formation of amine derivatives.

Scientific Research Applications

Diethyl [2-(4-chlorophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industrial Applications: The compound may be used in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

Mechanism of Action

The mechanism of action of Diethyl [2-(4-chlorophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [2-(4-chlorophenyl)-5-(dimethylamino)-1,3-oxazol-4-yl]phosphonate
  • Diethyl [2-(4-chlorophenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate

Uniqueness

Diethyl [2-(4-chlorophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is unique due to the presence of both 4-chlorophenyl and 4-fluorophenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds. The combination of these substituents with the oxazole and phosphonate groups makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H21ClFN2O4P

Molecular Weight

438.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-diethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C20H21ClFN2O4P/c1-3-26-29(25,27-4-2)20-19(23-13-14-5-11-17(22)12-6-14)28-18(24-20)15-7-9-16(21)10-8-15/h5-12,23H,3-4,13H2,1-2H3

InChI Key

AFGLTXSYVLZWBU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=C(C=C3)F)OCC

Origin of Product

United States

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